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Compound of Interest

Compound Name: Dimethylisopropylsilane

CAS No.: 18209-61-5

Cat. No.: B108420

Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for

dimethylisopropylsilane [(CH₃)₂CHSiH(CH₃)₂], a versatile organosilane of interest in

synthetic chemistry and materials science. In the absence of publicly available experimental

spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared

(IR) data, coupled with detailed methodologies for their practical acquisition. This guide is

intended for researchers, scientists, and drug development professionals who utilize

organosilanes in their work.

Introduction to Dimethylisopropylsilane and its
Spectroscopic Characterization
Dimethylisopropylsilane is a member of the organosilane family, characterized by the

presence of a silicon-hydrogen (Si-H) bond and both methyl and isopropyl substituents on the

silicon atom. The reactivity of the Si-H bond makes it a useful reagent in hydrosilylation

reactions and as a reducing agent. Understanding its structural and electronic properties

through spectroscopic methods is crucial for its effective application and for quality control.
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The primary spectroscopic techniques for characterizing dimethylisopropylsilane are ¹H

NMR, ¹³C NMR, and FT-IR spectroscopy.

¹H NMR spectroscopy provides information on the number of different types of protons, their

chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and their

chemical environments.

FT-IR spectroscopy identifies the functional groups present in the molecule by detecting the

vibrational frequencies of its bonds.

This guide will delve into the predicted spectral features for each of these techniques, offering a

baseline for researchers working with this compound.

Predicted ¹H NMR Spectrum of
Dimethylisopropylsilane
The proton NMR spectrum of dimethylisopropylsilane is predicted to show three distinct

signals corresponding to the three unique proton environments in the molecule.

Predicted ¹H NMR Data

Signal
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

a ~3.6 - 3.8
Septet of

triplets
1H

J(H,H) ≈ 7

Hz, J(Si,H) ≈

2-3 Hz

Si-H

b ~0.9 - 1.1 Doublet 6H J(H,H) ≈ 7 Hz Si-CH(CH₃)₂

c ~0.0 - 0.2 Doublet 6H
J(Si,H) ≈ 7

Hz
Si-(CH₃)₂

Interpretation of the Predicted ¹H NMR Spectrum
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Si-H Proton (Signal a): The proton directly attached to the silicon atom is expected to be the

most deshielded, appearing furthest downfield. Its multiplicity is predicted to be a septet due

to coupling with the six equivalent methyl protons of the isopropyl group, and each of these

lines may be further split into a triplet by the two methyl groups directly attached to the

silicon, though this latter coupling might not be well-resolved.

Isopropyl Methyl Protons (Signal b): The six protons of the two methyl groups of the

isopropyl substituent are chemically equivalent. They are expected to appear as a doublet

due to coupling with the single methine proton of the isopropyl group.

Silicon Methyl Protons (Signal c): The six protons of the two methyl groups directly bonded to

the silicon atom are also equivalent. They will likely appear as a doublet due to coupling with

the proton on the silicon atom.

Predicted ¹³C NMR Spectrum of
Dimethylisopropylsilane
The broadband proton-decoupled ¹³C NMR spectrum of dimethylisopropylsilane is predicted

to display three signals, corresponding to the three distinct carbon environments.

Predicted ¹³C NMR Data
Signal Chemical Shift (δ, ppm) Assignment

1 ~18 - 22 Si-CH(CH₃)₂

2 ~14 - 18 Si-CH(CH₃)₂

3 ~ -5 - 0 Si-(CH₃)₂

Interpretation of the Predicted ¹³C NMR Spectrum
Isopropyl Methyl Carbons (Signal 1): The two methyl carbons of the isopropyl group are

equivalent and are expected to have a chemical shift in the typical aliphatic region.

Isopropyl Methine Carbon (Signal 2): The methine carbon of the isopropyl group is expected

to be slightly downfield from the isopropyl methyl carbons.
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Silicon Methyl Carbons (Signal 3): The two methyl carbons directly attached to the silicon

atom are expected to be the most shielded, appearing at a characteristically upfield chemical

shift, potentially below 0 ppm, due to the electropositive nature of silicon.

Predicted Infrared (IR) Spectrum of
Dimethylisopropylsilane
The infrared spectrum of dimethylisopropylsilane is dominated by absorptions arising from

the vibrations of its Si-H, C-H, and Si-C bonds.

Predicted Key IR Absorption Bands
Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~2960 - 2870 Strong C-H stretch
Isopropyl and Methyl

groups

~2120 - 2100 Strong, Sharp Si-H stretch Silane

~1465 Medium
C-H bend

(asymmetric)
Methyl group

~1385, ~1365 Medium (doublet) C-H bend (symmetric)
Isopropyl group (gem-

dimethyl)

~1250 Strong, Sharp
Si-CH₃ symmetric

deformation
Dimethylsilyl group

~880 Strong Si-H bend Silane

~800 - 750 Strong
Si-C stretch / CH₃

rock
Dimethylsilyl group

Interpretation of the Predicted IR Spectrum
C-H Stretching Region: Strong absorptions between 2960 and 2870 cm⁻¹ are characteristic

of the C-H stretching vibrations of the methyl and isopropyl groups.[1]
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Si-H Stretching Region: A strong and sharp absorption band around 2120-2100 cm⁻¹ is a

definitive feature of the Si-H stretching vibration.[2] The position of this band is sensitive to

the substituents on the silicon atom.

C-H Bending Region: The spectrum will show characteristic bending vibrations for the methyl

and isopropyl groups. A doublet around 1385 and 1365 cm⁻¹ is indicative of the gem-

dimethyl structure of the isopropyl group.[3]

Fingerprint Region: The region below 1500 cm⁻¹ will contain a number of important and

characteristic absorptions. A strong, sharp peak around 1250 cm⁻¹ is characteristic of the

symmetric deformation of the Si-CH₃ group.[1][2] A strong band around 880 cm⁻¹ can be

attributed to the Si-H bending vibration.[2] Additionally, strong absorptions in the 800-750

cm⁻¹ range are expected for Si-C stretching and methyl rocking vibrations on the silicon

atom.[2]

Methodologies for Spectroscopic Analysis
For accurate and reproducible spectroscopic data acquisition of the volatile and potentially

reactive dimethylisopropylsilane, specific experimental protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol for ¹H and ¹³C NMR

Sample Preparation:

Due to the low boiling point (66-67 °C) and volatility of dimethylisopropylsilane, sample

preparation should be conducted in a well-ventilated fume hood.

Prepare a solution of approximately 5-10 mg of dimethylisopropylsilane in 0.6-0.7 mL of

an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆). Chloroform-d is a common choice

for routine NMR.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise

chemical shift referencing is required, although the residual solvent peak can also be

used.
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Transfer the solution to a standard 5 mm NMR tube and cap it securely.

Instrument Parameters:

Acquire spectra on a Fourier-transform NMR spectrometer with a field strength of at least

300 MHz for ¹H NMR to ensure adequate signal dispersion.

For ¹H NMR:

Use a standard pulse program for a one-dimensional proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10

ppm).

Employ a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

Set the relaxation delay to at least 1-2 seconds.

For ¹³C NMR:

Use a standard pulse program with broadband proton decoupling.

Set the spectral width to encompass the expected chemical shifts (e.g., -10 to 50 ppm).

A larger number of scans will be required due to the low natural abundance of ¹³C and

longer relaxation times. A relaxation delay of 2-5 seconds is recommended.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum correctly.

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

Integrate the signals in the ¹H NMR spectrum.

Peak pick and report the chemical shifts and coupling constants.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Experimental Protocol for FT-IR

Sample Preparation (Neat Liquid Film):

Given that dimethylisopropylsilane is a volatile liquid, the attenuated total reflectance

(ATR) technique is often the most convenient method.

Alternatively, a thin liquid film can be prepared between two salt plates (e.g., KBr or NaCl).

Place one or two drops of the neat liquid onto the center of one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

Avoid applying excessive pressure.

Quickly mount the salt plates in the spectrometer's sample holder to minimize evaporation.

Instrument Parameters:

Use a Fourier-transform infrared spectrometer.

Collect a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Set the spectral range to at least 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

A resolution of 4 cm⁻¹ is generally adequate for routine analysis.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the absorbance or transmittance spectrum.

Identify and label the key absorption bands.
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Visualizing Spectroscopic Relationships
The following diagrams illustrate the molecular structure of dimethylisopropylsilane and the

relationship between the different spectroscopic techniques used for its characterization.

Molecular Structure of Dimethylisopropylsilane

Spectroscopic Characterization
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Caption: Molecular structure and corresponding spectroscopic analysis techniques.

Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR,

and FT-IR spectra of dimethylisopropylsilane. The provided methodologies offer a robust
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framework for the experimental acquisition of high-quality spectroscopic data for this and other

volatile organosilanes. The combination of predicted data and practical experimental guidance

aims to support researchers in their synthesis, characterization, and application of this

important class of compounds.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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